4-(Oxazol-4-yl)benzonitrile
Overview
Description
4-(Oxazol-4-yl)benzonitrile is a heterocyclic organic compound that features an oxazole ring attached to a benzonitrile moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzaldehyde with an amino alcohol to form an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Oxazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(Oxazol-4-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Oxazol-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The oxazole ring can facilitate binding to biological macromolecules through hydrogen bonding and hydrophobic interactions, thereby modulating the activity of the target.
Comparison with Similar Compounds
- 4-(Benzofuran-2-yl)benzonitrile
- 4-(Benzothiazol-2-yl)benzonitrile
- 4-(Isoxazol-4-yl)benzonitrile
Comparison: 4-(Oxazol-4-yl)benzonitrile is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNKWZGAEKLCQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=COC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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